molecular formula C17H24N2O4S2 B5027053 N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide

N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide

Cat. No.: B5027053
M. Wt: 384.5 g/mol
InChI Key: LXSIFAPITYNUAT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclopentyl group, a methoxy group, and a thiomorpholin-4-ylsulfonyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-23-16-7-6-14(25(21,22)19-8-10-24-11-9-19)12-15(16)17(20)18-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSIFAPITYNUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCSCC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Thiomorpholine-4-ylsulfonylation: The thiomorpholin-4-ylsulfonyl group can be introduced by reacting the intermediate with thiomorpholine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide core or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-methoxy-5-(thiomorpholine-4-sulfonyl)benzamide: A closely related compound with similar structural features.

    N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide: Another similar compound with a pyridinylmethyl group instead of the thiomorpholin-4-yl group.

Uniqueness

N-cyclopentyl-2-methoxy-5-thiomorpholin-4-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholin-4-ylsulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

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